molecular formula C5H11NO3 B13212971 Methyl 2-(aminooxy)butanoate

Methyl 2-(aminooxy)butanoate

Cat. No.: B13212971
M. Wt: 133.15 g/mol
InChI Key: HENHKUALLWHPAG-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an aminooxy functional group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminooxy)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves the reaction of an acid chloride with methanol in the presence of a base to form the ester. Another approach involves the reaction of carboxylic acids with alcohols under acidic or basic conditions to form esters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use carboxylic acids and alcohols as starting materials, with catalysts such as sulfuric acid or hydrochloric acid to accelerate the reaction. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Butanoic acid and methanol.

    Reduction: Butanol.

    Substitution: Various aminooxy derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-(aminooxy)butanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Methyl 2-(aminooxy)butanoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for organic synthesis, biochemical studies, and industrial applications.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl 2-aminooxybutanoate

InChI

InChI=1S/C5H11NO3/c1-3-4(9-6)5(7)8-2/h4H,3,6H2,1-2H3

InChI Key

HENHKUALLWHPAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)ON

Origin of Product

United States

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